Methyl 3,3,3-trifluoropropionate

Übersicht

Beschreibung

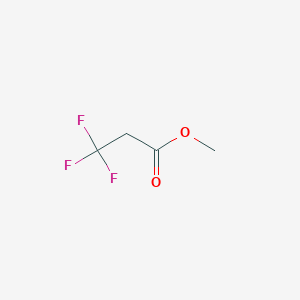

Methyl 3,3,3-trifluoropropionate (MTF) is a synthetic compound that has been gaining attention in the scientific community due to its numerous applications in research and lab experiments. MTF is a colorless liquid with a low melting point and boiling point, and a characteristic odor. It has been used as a solvent and reagent in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry.

Wissenschaftliche Forschungsanwendungen

It is used in the synthesis of specific ylides, as demonstrated in the preparation of methyl 2-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3,3,3-trifluoropropionate, which is synthesized from 5,5-dimethylcyclohexane-1,3dione and methyl trifluoropyruvate. This compound has been characterized by its distinct NMR spectrum, indicating its potential use in chemical analysis and synthesis (Sokolov & Aksinenko, 2014).

The esters of 2-cyano-3,3,3-trifluoropropionic acid, related to methyl 3,3,3-trifluoropropionate, have shown high reactivity and strong CH-acids properties. This indicates their potential application in various organic reactions and synthesis of novel compounds (Sizov, Kolomiets, & Fokin, 1987).

This compound is used as an electrolyte additive in lithium-ion batteries. It has been shown to enhance the high-voltage cycling performance of these batteries, making it valuable in the development of advanced energy storage technologies (Zheng et al., 2017).

It serves as a fluorine-containing building block in organic chemistry. The Reformatzky reaction of methyl 2,2-dichloro-3,3,3-trifluoropropionate with aldehydes is an example of its application in synthesizing valuable fluorine-containing compounds (Allmendinger & Lang, 1991).

Its derivatives, such as methyl 2-(benzenesulfonylimino)-3,3,3-trifluoropropionate, have been shown to exhibit C-alkylating properties, making them useful in organic synthesis, particularly in the modification of aromatic π-systems (Osipov, Chkanikov, Kolomiets, & Fokin, 1986).

The compound has been used in the development of photoaffinity labeling reagents, like 2-diazo-3,3,3-trifluoropropionyl chloride, for studying enzyme functions and interactions (Chowdhry, Vaughan, & Westheimer, 1976).

This compound is involved in the thermal ene reactions, as seen in the synthesis of γ,δ-unsaturated derivatives of α-amino α-trifluoromethylcarboxylic acids, highlighting its role in creating complex organic molecules (Kobelkova, Osipov, & Kolomiets, 2001).

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 3,3,3-trifluoropropionate is an organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that fluorinated compounds often interact with their targets through mechanisms such as michael addition, enamine addition, and fluoride ion elimination followed by conjugate addition .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it should be stored under inert gas, away from air and moisture, as these conditions could lead to decomposition . It’s also important to handle this compound in a well-ventilated place and avoid contact with skin and eyes .

Biochemische Analyse

Biochemical Properties

Methyl 3,3,3-trifluoropropionate plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated compounds. It interacts with various enzymes and proteins, facilitating the incorporation of fluorine atoms into organic molecules. This compound is known to interact with enzymes such as esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of 3,3,3-trifluoropropionic acid . The interactions between this compound and these enzymes are crucial for its role in biochemical synthesis and modification processes.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression profiles and metabolic fluxes within the cell . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit certain esterases, preventing the hydrolysis of ester bonds and thereby affecting metabolic pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of normal cellular processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as esterases. These enzymes catalyze the hydrolysis of the ester bond in this compound, leading to the formation of 3,3,3-trifluoropropionic acid . This metabolic pathway is essential for the compound’s role in biochemical synthesis and modification processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for its effective use in biochemical research and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications

Eigenschaften

IUPAC Name |

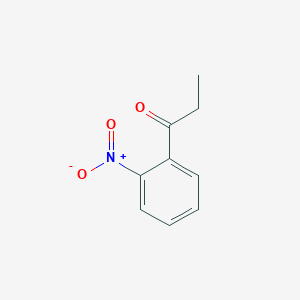

methyl 3,3,3-trifluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O2/c1-9-3(8)2-4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGBATZKLCISOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382062 | |

| Record name | Methyl 3,3,3-trifluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18830-44-9 | |

| Record name | Methyl 3,3,3-trifluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3,3,3-trifluoropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Methyl 3,3,3-trifluoropropionate enhance the performance of lithium-ion batteries?

A1: this compound (MTFP) has shown promising results as a diluent in non-flammable electrolyte solutions for lithium-ion batteries, particularly for high-voltage applications. [, , ]

- Improved Safety: MTFP's non-flammable nature significantly enhances the safety profile of the electrolyte, reducing the risk of fire hazards associated with conventional flammable electrolytes. []

- High-Voltage Stability: Research suggests that MTFP, when combined with specific electrolyte salts and binders, can form a stable passivation layer on the surface of high-voltage positive electrode materials like LiNi0.5Mn1.5O4 and LiCoO2. This protective layer suppresses unwanted side reactions between the electrolyte and the electrode at high voltages, leading to improved cycling performance and stability. [, ]

- Low-Temperature Performance: MTFP-based electrolytes have demonstrated better performance at low temperatures compared to conventional electrolytes. []

Q2: What are the structural characteristics of this compound and how do they influence its reactivity?

A2: this compound (MW: 156.09 g/mol) is an ester with the molecular formula C4H5F3O2. The presence of the trifluoromethyl (CF3) group significantly influences its chemical behavior: []

- Migratory Aptitude in Rearrangements: Studies on dialkoxycarbenes revealed that the CF3CH2 group exhibits a greater migratory aptitude compared to methyl (CH3) or ethyl (CH3CH2) groups in 1,2-alkyl shift reactions. This enhanced migratory ability is attributed to the stabilization of negative charge development in the transition state due to the electron-withdrawing nature of the fluorine atoms in the CF3 group. []

Q3: Are there any concerns regarding the compatibility and stability of this compound in battery applications?

A3: While MTFP shows promise, research has identified potential compatibility issues: []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)